

B022: A Comparative Selectivity Analysis Against Other NF- κ B Inhibitors

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Compound of Interest

Compound Name: B022

Cat. No.: B15618548

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The nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway is a critical regulator of inflammatory responses, immune function, and cell survival. Its dysregulation is implicated in a multitude of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. Consequently, the development of specific inhibitors targeting this pathway is of significant therapeutic interest. This guide provides a comparative analysis of the selectivity of **B022**, a potent inhibitor of NF- κ B-inducing kinase (NIK), against other commonly used NF- κ B inhibitors. The data presented herein is compiled from various studies to offer a comprehensive overview for researchers selecting the most appropriate tool for their specific experimental needs.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for **B022** and other NF- κ B inhibitors. It is important to note that the data has been aggregated from different studies and experimental conditions, which may influence the absolute values. Direct head-to-head comparisons under identical assay conditions are limited in the publicly available literature.

Table 1: Potency of NF- κ B Inhibitors

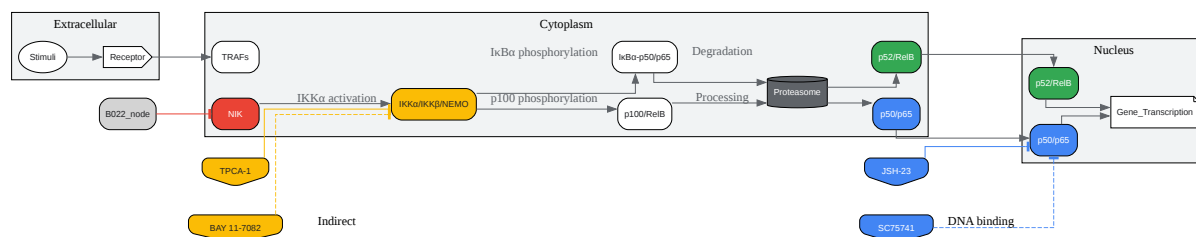
Inhibitor	Primary Target(s)	Assay Type	Potency (IC50 / Ki / EC50)	Reference
B022	NIK	Biochemical (Ki)	4.2 nM[1]	[1]
NIK	Biochemical (IC50)	15.1 nM[1]	[1]	
BAY 11-7082	IKKα/IKKβ (indirectly)	Cellular (IκBα phosphorylation)	~10 μM	
USP7	Biochemical (IC50)	0.19 μM		
USP21	Biochemical (IC50)	0.96 μM		
SC75741	p65 (impaired DNA binding)	Cellular (NF-κB reporter)	200 nM[2]	[2]
c-Abl	Biochemical (IC50)	263 nM[3]	[3]	
JSH-23	p65 (nuclear translocation)	Cellular (NF-κB reporter)	7.1 μM[4]	[4]
TPCA-1	IKKβ (IKK-2)	Biochemical (IC50)	17.9 nM[2]	[2]

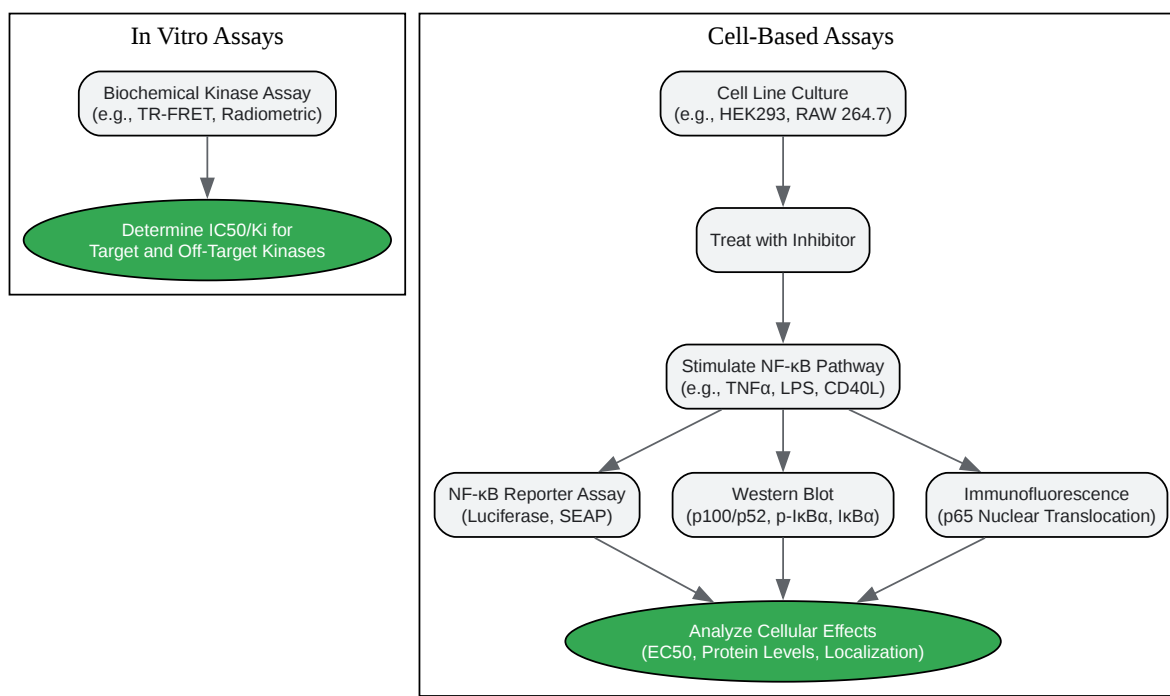
Table 2: Selectivity of NF-κB Inhibitors

Inhibitor	Target(s) with IC50/Ki	Off-Target(s) with IC50/Ki	Notes on Selectivity
B022	NIK (Ki: 4.2 nM)[1]	Limited kinase panel data available in public domain.	Described as a potent and selective NIK inhibitor[1][5][6].
BAY 11-7082	IKK α /IKK β (indirectly)	STAT-1, AP-1, IRF-3, various PTPs[7][8].	Considered a broad-spectrum inhibitor with multiple off-target effects, not selective for IKK[7][8].
SC75741	p65, c-Abl (IC50: 263 nM)[3]	Broad kinase selectivity profile not extensively published.	Potent NF- κ B inhibitor; also targets c-Abl kinase[3].
JSH-23	p65 nuclear translocation (IC50: 7.1 μ M)[4]	Does not affect I κ B degradation[4]. Kinase selectivity profile not extensively published.	Acts on a specific step of the NF- κ B pathway downstream of IKK[4].
TPCA-1	IKK β (IC50: 17.9 nM) [2]	IKK α (IC50: 400 nM), JNK3 (IC50: 3600 nM), STAT3[2][9].	Exhibits ~22-fold selectivity for IKK β over IKK α [2]. Also identified as a dual STAT3 inhibitor[9].

Signaling Pathways and Experimental Workflows

To better understand the points of intervention for these inhibitors and the methods used to assess their activity, the following diagrams illustrate the NF- κ B signaling pathways and a general experimental workflow for inhibitor testing.





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